molecular formula C12H24N2O2 B13542242 tert-Butyl (1-(2-(methylamino)ethyl)cyclobutyl)carbamate

tert-Butyl (1-(2-(methylamino)ethyl)cyclobutyl)carbamate

Cat. No.: B13542242
M. Wt: 228.33 g/mol
InChI Key: SXEURAVVGQEQOZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl chloroformate with 1-[2-(methylamino)ethyl]cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.

Medicine: In medicine, tert-butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate has potential applications as a therapeutic agent. It is being investigated for its ability to modulate certain biological pathways, which could lead to the development of new drugs for treating diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
  • tert-Butyl N-{2-(methylamino)ethyl}carbamate
  • tert-Butyl N-{1-[2-(methylamino)ethyl]cyclopropyl}carbamate

Comparison: tert-Butyl N-{1-[2-(methylamino)ethyl]cyclobutyl}carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This differentiates it from similar compounds that may have different ring structures or substituents. The cyclobutyl ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[1-[2-(methylamino)ethyl]cyclobutyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(6-5-7-12)8-9-13-4/h13H,5-9H2,1-4H3,(H,14,15)

InChI Key

SXEURAVVGQEQOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCNC

Origin of Product

United States

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